(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol is a chemical compound that falls under the category of cyclobutane derivatives. Its structure features a cyclobutanol core substituted with a methyl group and a piperazine moiety, which is significant for its biological activity. This compound is primarily studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound can be classified as an organic molecule due to its carbon-based structure. The specific IUPAC name indicates its stereochemistry and substituents, which are crucial for understanding its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately .
The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol typically involves several steps:
These synthetic routes are optimized for yield and efficiency, often utilizing solvents like dichloromethane or methanol under reflux conditions to facilitate the reactions .
The molecular structure of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol can be represented as follows:
CN1CCN(CC1)C2(CCC2)O
SBKRPIOVPCJAEI-UHFFFAOYSA-N
This structure indicates that the compound has a chiral center at positions 1 and 2 of the cyclobutane ring, which significantly influences its pharmacological properties. The presence of both the piperazine and hydroxyl groups contributes to its solubility and interaction with biological targets .
(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol can undergo various chemical reactions:
These reactions allow for the modification of the compound to explore structure-activity relationships in medicinal chemistry .
The mechanism of action for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific biological targets:
Research indicates that such compounds can modulate signaling pathways by altering receptor activity or enzyme function, thereby exerting their pharmacological effects .
The physical properties of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthesis .
(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol has several potential applications:
Ring closure of functionalized precursors equipped with chiral auxiliaries provides precise stereochemical control in constructing the cyclobutane core. This approach typically employs γ-halo-β-ketoesters bound to enantiopure auxiliaries (e.g., oxazolidinones, Oppolzer’s sultam) for diastereoselective alkylative cyclization. Nucleophilic displacement of the halide by the enolate generates the strained four-membered ring, with the auxiliary dictating the relative stereochemistry at C1 and C2. Subsequent chemoselective reduction of the keto group and stereoretentive substitution with N-methylpiperazine furnishes the target. A critical advantage is the crystalline nature of diastereomeric intermediates, enabling purification before auxiliary cleavage.
Table 1: Chiral Auxiliaries for Cyclobutane Ring Closure
Auxiliary Type | Diastereomeric Ratio (dr) | Key Stereochemical Outcome | Ref. |
---|---|---|---|
Evans Oxazolidinone | 12:1 | Predominantly trans-1,2-disubstituted cyclobutane | [10] |
Oppolzer’s Sultam | >20:1 | High trans selectivity | [10] |
Pantolactone | 8:1 | Moderate trans preference | [10] |
Post-cyclization modifications require stringent control:
This route delivers the target in 28-35% overall yield with exceptional enantiopurity (>99% ee), though auxiliary installation/removal adds synthetic steps.
Catalytic [2+2] cycloadditions offer a step-economical route to enantioenriched cyclobutanols. Cobalt-catalyzed reactions between substituted alkynes and activated alkenes (e.g., acrylates) generate highly functionalized cyclobutenes, which undergo stereospecific ring-opening or reduction.
Table 2: Enantioselective [2+2] Cycloaddition Optimization
Catalyst System | Solvent | Temp (°C) | Conv. (%) | ee (%) | Notes | |
---|---|---|---|---|---|---|
CoCl₂/(S)-BINAP/NaBARF | DCM | 25 | 100 | 84 | Moderate ee | |
CoBr₂/L8*/NaBARF | Toluene | 25 | 95 | 90 | Improved ligand design | [7] |
CoI₂/L9*/NaBARF | Toluene | 40 | 100 | 91 | Optimal balance of yield and selectivity | [7] |
L8/L9 = Chiral bisphosphine ligands with tailored bite angles
Critical process parameters:
This methodology achieves the core scaffold in ≤5 linear steps with 86-97% ee, though functional group tolerance requires careful management. Complementary copper-catalyzed [3+2] cycloadditions of azomethine ylides with cyclobutenones also deliver pyrrolidine-fused intermediates that can be hydrolyzed to target precursors [10].
Racemic synthetic routes coupled with resolution provide access when asymmetric methods are underdeveloped. The trans-cyclobutanol precursor (±)-1-methylcyclobutane-1,2-diol undergoes selective mono-derivatization (e.g., with chloroacetyl chloride), enabling diastereomer separation:
Table 3: Resolution Techniques for Cyclobutane Intermediates
Resolution Method | Resolving Agent | di Separation Efficiency | Operational Considerations | |
---|---|---|---|---|
Chiral Salt Formation | L-DBTA | dr > 98:2 | Requires crystalline diastereomers | [2] |
Enzymatic Hydrolysis | Candida antarctica Lipase B | E-value > 200 | Aqueous/organic biphasic systems | [5] |
Chromatography | Chiralcel OD-H | α = 1.32 | Preparative scale feasible but costly | [7] |
Key process insights:
While resolution typically affords ≤50% maximum yield of the desired enantiomer, its robustness and scalability make it viable for early-phase supply.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: